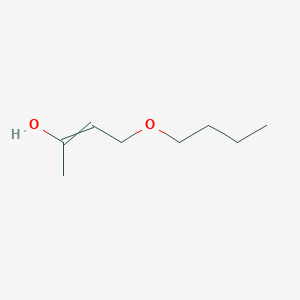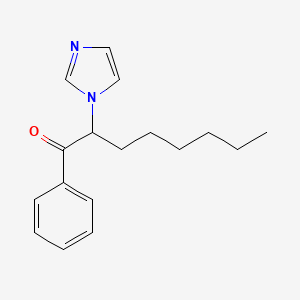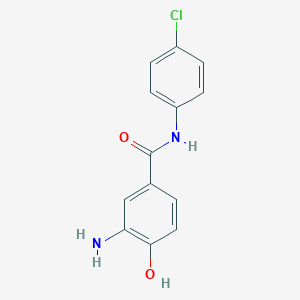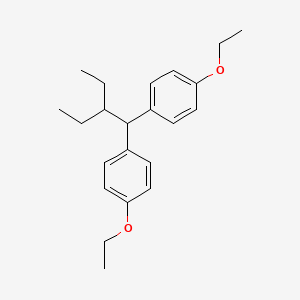
N~1~-(1-Phenylethyl)-N~2~-(propan-2-yl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(1-Phenylethyl)-N~2~-(propan-2-yl)ethane-1,2-diamine is an organic compound that belongs to the class of diamines. Diamines are compounds containing two amino groups, which can participate in various chemical reactions and have diverse applications in different fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-Phenylethyl)-N~2~-(propan-2-yl)ethane-1,2-diamine typically involves the reaction of 1-phenylethylamine with 2-bromo-N-(propan-2-yl)ethanamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(1-Phenylethyl)-N~2~-(propan-2-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce secondary or tertiary amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a precursor for biologically active compounds.
Medicine: Possible applications in drug development or as an intermediate in the synthesis of pharmaceuticals.
Industry: Use in the production of polymers, resins, or other industrial chemicals.
Mécanisme D'action
The mechanism of action of N1-(1-Phenylethyl)-N~2~-(propan-2-yl)ethane-1,2-diamine would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways involved would require detailed study and characterization.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~1~-(1-Phenylethyl)-N~2~-(methyl)ethane-1,2-diamine
- N~1~-(1-Phenylethyl)-N~2~-(ethyl)ethane-1,2-diamine
- N~1~-(1-Phenylethyl)-N~2~-(butyl)ethane-1,2-diamine
Uniqueness
N~1~-(1-Phenylethyl)-N~2~-(propan-2-yl)ethane-1,2-diamine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. The presence of both 1-phenylethyl and propan-2-yl groups can influence its reactivity, solubility, and interaction with molecular targets.
Propriétés
Numéro CAS |
62731-07-1 |
|---|---|
Formule moléculaire |
C13H22N2 |
Poids moléculaire |
206.33 g/mol |
Nom IUPAC |
N'-(1-phenylethyl)-N-propan-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C13H22N2/c1-11(2)14-9-10-15-12(3)13-7-5-4-6-8-13/h4-8,11-12,14-15H,9-10H2,1-3H3 |
Clé InChI |
YSUSVZXIZYOTGX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCCNC(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


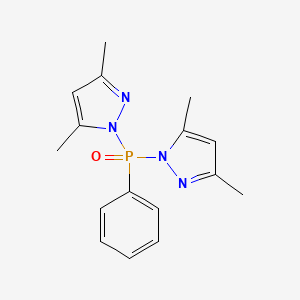
![4-(Ethoxycarbonyl)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide](/img/structure/B14511963.png)
![(5-Oxo-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate](/img/structure/B14511973.png)
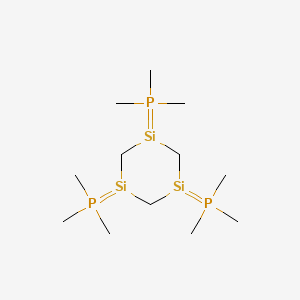


![2,2'-[1,2-Phenylenebis(oxy)]bis(N-methyl-N-octadecylacetamide)](/img/structure/B14511996.png)

